4-Chloro-6-(4-trifluoromethoxy-phenylamino)-pyrimidine-5-carbaldehyde
Overview
Description
The compound “4-Chloro-6-(4-trifluoromethoxy-phenylamino)-pyrimidine-5-carbaldehyde” is a chemical compound that is likely to be used in the pharmaceutical and agrochemical industries . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of this compound could involve the condensation of cyanuric chloride with aniline . The synthesis and applications of TFMP and its derivatives are widely used in the agrochemical and pharmaceutical industries .Scientific Research Applications
Synthesis and Interaction with Glycine Esters
The interaction of similar compounds, such as 4,6-dichloropyrimidine-5-carbaldehyde, with methyl- and tert-butylglycinate has been studied. This reaction, in the presence of triethylamine, leads to derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products such as pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These reactions are significant for the synthesis of potential biologically active compounds (Zinchenko et al., 2018).
Synthesis of Pyrimidine Derivatives
The synthesis of new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines has been achieved using a precursor similar to 4-Chloro-6-(4-trifluoromethoxy-phenylamino)-pyrimidine-5-carbaldehyde. This synthesis is important for creating intermediates like 7-amino-4-chloropyrido[2,3-d]pyrimidine, which are useful in further chemical transformations (Zinchenko et al., 2017).
Heterocyclic Studies and Ring Cleavage
In research focusing on heterocyclic structures, the treatment of 4-chloro-6-dialkylaminopyrimidine-5-carbaldehydes with specific conditions resulted in ring cleavage and deformylation, leading to the formation of 3-dialkylamino-3-iminopropiononitriles. Understanding these reactions is crucial for developing new synthetic pathways in heterocyclic chemistry (Clark et al., 1976).
Microwave-Assisted Synthesis
The microwave-induced synthesis of pyrazolo[3,4-d]pyrimidines from compounds similar to this compound demonstrates a novel approach to synthesizing heterocyclic compounds. This method provides a more efficient and rapid synthesis technique compared to traditional methods (Quiroga et al., 2008).
Properties
IUPAC Name |
4-chloro-6-[4-(trifluoromethoxy)anilino]pyrimidine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3O2/c13-10-9(5-20)11(18-6-17-10)19-7-1-3-8(4-2-7)21-12(14,15)16/h1-6H,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKBQZGBVXMAOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C(=NC=N2)Cl)C=O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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